methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate
Description
The compound methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 4-fluorophenyl group, a furan-2-yl moiety, and a piperidine-4-carboxylate ester (Figure 1). Key structural attributes include:
- Substituents: 4-Fluorophenyl: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine. Piperidine-4-carboxylate ester: A conformationally flexible group that may modulate solubility and bioavailability.
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-30-21(29)14-8-10-26(11-9-14)17(13-4-6-15(23)7-5-13)18-20(28)27-22(32-18)24-19(25-27)16-3-2-12-31-16/h2-7,12,14,17,28H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROKGVNKCJAADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4-fluorophenyl and furan-2-yl derivatives. These intermediates are then subjected to cyclization reactions to form the thiazolo[3,2-b][1,2,4]triazole core. The final step involves esterification to introduce the piperidine-4-carboxylate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxythiazolo[3,2-b][1,2,4]triazole moiety can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate has been studied for its efficacy against various bacterial strains. For instance:
- Antibacterial Effects : Studies have shown that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics such as gentamicin and ciprofloxacin .
Antifungal Properties
The compound's antifungal activity is also noteworthy. Research into related triazole compounds has revealed:
- Enhanced Efficacy : Compounds containing the 1,2,4-triazole moiety have been reported to exhibit superior antifungal activity compared to standard treatments against pathogens like Aspergillus and Candida species . The incorporation of specific substituents in the triazole structure has been linked to increased potency.
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems presents potential applications in treating neurodegenerative diseases:
- Mechanism of Action : Triazoles can act on GABA receptors and other neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Research Findings and Case Studies
Recent studies have provided insights into the synthesis and biological evaluation of this compound:
Mechanism of Action
The mechanism of action of methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Compound A : 4-[(2-Ethyl-6-Hydroxy[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl)(3-Fluorophenyl)Methyl]-1-Piperazinyl}(2-Furyl)Methanone
- Core : [1,3]Thiazolo[3,2-b][1,2,4]triazole (isomeric to the target’s [1,2,4]triazolo[3,2-b][1,3]thiazole).
- Substituents: 3-Fluorophenyl (vs. 4-fluorophenyl in the target): Altered steric and electronic profiles due to meta-fluorine positioning. Piperazinyl-methanone (vs. piperidine-4-carboxylate ester): Increased polarity and hydrogen-bonding capacity.
Compounds 4 and 5 : 4-(4-Chlorophenyl/4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole
- Core : Thiazole with dihydro-pyrazole and triazole substituents.
- Substituents : Multiple 4-fluorophenyl groups and a methyl-triazole.
- Crystallographic Data : Triclinic, P̄1 symmetry; near-planar except for one perpendicular fluorophenyl group.
- Implications : Reduced planarity in one substituent may limit π-stacking but enhance hydrophobic interactions .
Triazolbenzo[d]thiazoles
- Core : Benzo[d]thiazole fused with triazole.
- Activity : Neuroprotective agents with demonstrated efficacy in oxidative stress models.
Aglaithioduline
- Similarity : ~70% Tanimoto similarity to SAHA (histone deacetylase inhibitor).
Key Research Findings
Substituent Positioning : Para-fluorophenyl groups (target) enhance planarity and π-stacking vs. meta-fluorophenyl (Compound A), which introduces steric hindrance .
Core Isomerism : The target’s [1,2,4]triazolo[3,2-b]thiazole may offer better metabolic stability than [1,3]thiazolo[3,2-b]triazole due to reduced ring strain .
Biological Activity
Methyl 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a triazole-thiazole hybrid structure, which is known for its diverse biological activities. The incorporation of a fluorophenyl group and a furan ring enhances its lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole and thiazole scaffolds exhibit a wide range of biological activities including:
- Antimicrobial Activity : Many derivatives have shown potent antibacterial and antifungal properties.
- Anticancer Activity : Compounds similar to this structure have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively documented. For instance:
| Compound | Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole derivative A | Bacteria | 0.046 | |
| Triazole derivative B | Fungi | 50 | |
| Triazole derivative C | MRSA | 0.68 |
These findings suggest that modifications in the chemical structure can significantly enhance antimicrobial activity.
Anticancer Activity
In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells:
- MCF-7 Cell Line : Compounds were tested against breast cancer cells with some showing significant cytotoxicity compared to standard treatments like cisplatin.
The proposed mechanisms of action for this class of compounds include:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for various enzymes involved in pathogen metabolism.
- DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS production can lead to increased apoptosis in cancer cells.
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Inflammatory Response Modulation :
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with precursor molecules containing thiazolo-triazole, furan, and fluorophenyl moieties. Critical steps include:
- Coupling reactions to integrate the triazolo-thiazole core with the 4-fluorophenyl and furan groups.
- Methylation and esterification of the piperidine ring to introduce the carboxylate moiety.
Optimal conditions require solvents like dimethylformamide (DMF) or chloroform, catalysts such as triethylamine, and temperature control (60–80°C) to ensure high yields (≥70%) and purity (>95%) . Post-synthesis purification via column chromatography or recrystallization is recommended.
Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, especially for distinguishing the triazolo-thiazole core and substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
- Elemental Analysis : To validate stoichiometric ratios of C, H, N, and S .
Advanced: How can synthesis yields be optimized when solvent polarity data conflict in literature?
Conflicting solvent polarity effects (e.g., DMF vs. chloroform) can be resolved via Design of Experiments (DoE) . For example:
Screen solvents with varying polarity indices (DMF: 6.4, chloroform: 4.1) under controlled temperatures.
Use response surface methodology to model yield vs. solvent polarity, identifying optimal combinations .
Evidence suggests polar aprotic solvents enhance nucleophilic substitution steps, while chloroform improves cyclization efficiency .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Contradictions (e.g., variable IC₅₀ values in antimicrobial assays) may arise from structural analogs or assay conditions. Mitigation strategies include:
- Comparative bioassays : Test the compound alongside analogs (e.g., 5-((4-fluorophenyl)piperazin-1-yl) derivatives) under standardized protocols .
- Structure-Activity Relationship (SAR) analysis : Map substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity .
- Dose-response validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm specificity .
Advanced: What computational methods predict the compound’s bioactivity and target interactions?
- Molecular docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential, focusing on triazolo-thiazole interactions with heme groups .
- Molecular Dynamics (MD) : Simulate binding stability of the fluorophenyl group in hydrophobic pockets .
- QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with observed antimicrobial activity .
Basic: Which functional groups are critical for reactivity and bioactivity?
- Thiazolo-triazole core : Essential for π-π stacking with aromatic residues in enzyme active sites .
- 4-Fluorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
- Piperidine-4-carboxylate : Improves solubility and modulates pharmacokinetics .
Advanced: How to address stability issues during storage or biological assays?
- Degradation studies : Monitor under stress conditions (pH 2–12, UV light, 40°C) via HPLC or TLC.
- Stabilization strategies : Lyophilize for long-term storage; use antioxidants (e.g., BHT) in solution .
- pH-dependent stability : The hydroxyl group on the thiazole ring may require buffered solutions (pH 6–8) to prevent hydrolysis .
Advanced: What biochemical assays validate target engagement for this compound?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in receptor-binding studies .
- Enzyme inhibition assays : Measure IC₅₀ against kinases or cytochrome P450 isoforms, correlating with docking predictions .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
